
1-methyl-2,3-dihydro-1H-pyrrolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,3-dihydro-1H-pyrrolizine is a heterocyclic organic compound that belongs to the pyrrolizine family Pyrrolizines are bicyclic structures containing a five-membered nitrogen-containing ring fused to another five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-pyrrolizine can be synthesized through a one-pot cycloaddition reaction. This involves the reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with azomethine ylides.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The nitrogen atom in the pyrrolizine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Cycloaddition Reactions: Azomethine ylides, dialkyl acetylenedicarboxylates, and alcohols.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Cycloaddition: Functionalized spiropyrrolizines.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with altered hydrogenation states.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,3-dihydro-1H-pyrrolizine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents due to its potential biological activities.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism by which 1-methyl-2,3-dihydro-1H-pyrrolizine exerts its effects involves interactions with various molecular targets. The nitrogen atom in the pyrrolizine ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1H-pyrrolizine: A closely related compound with similar structural features.
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid: Another derivative with additional functional groups.
Spiropyrrolizines: Functionalized derivatives obtained through cycloaddition reactions.
Uniqueness: 1-Methyl-2,3-dihydro-1H-pyrrolizine is unique due to its specific substitution pattern and the presence of a methyl group at the nitrogen atom. This modification can influence its reactivity and biological activity, making it distinct from other pyrrolizine derivatives.
Eigenschaften
Molekularformel |
C8H11N |
|---|---|
Molekulargewicht |
121.18 g/mol |
IUPAC-Name |
1-methyl-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H11N/c1-7-4-6-9-5-2-3-8(7)9/h2-3,5,7H,4,6H2,1H3 |
InChI-Schlüssel |
VLOURZVHWKHBKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN2C1=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


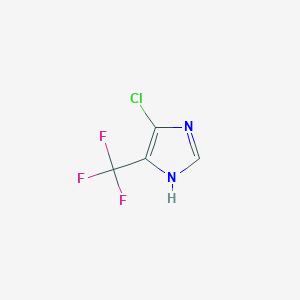
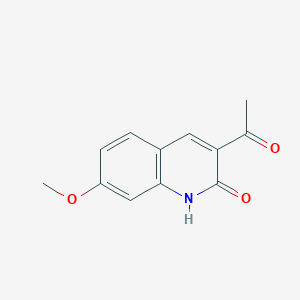


![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)

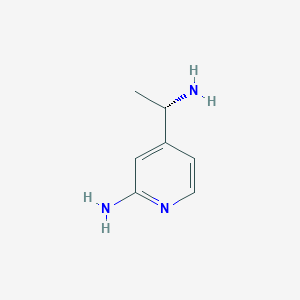
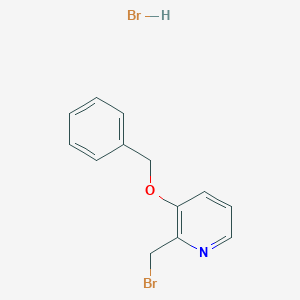
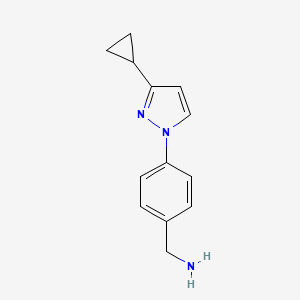
![2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid](/img/structure/B13121977.png)
![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)
![2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13121986.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide](/img/structure/B13121990.png)
![2-Methylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B13121998.png)
